An In-depth Technical Guide to (3-Bromopyridin-4-YL)methanol (CAS: 146679-66-5)
An In-depth Technical Guide to (3-Bromopyridin-4-YL)methanol (CAS: 146679-66-5)
For Researchers, Scientists, and Drug Development Professionals
(3-Bromopyridin-4-YL)methanol is a substituted pyridine derivative that serves as a crucial intermediate and building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science.[1] Its structure, featuring a pyridine ring functionalized with both a bromine atom and a hydroxymethyl group, offers dual reactivity that allows for selective and sequential modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications.
Chemical and Physical Properties
(3-Bromopyridin-4-YL)methanol is a white powder under standard conditions.[2] Its core structure consists of a pyridine ring with a bromine atom at the 3-position and a hydroxymethyl group at the 4-position.[1] This specific arrangement is key to its chemical utility.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 146679-66-5 | [1][2][3][4] |
| Molecular Formula | C₆H₆BrNO | [1][3][4] |
| Molecular Weight | 188.02 g/mol | [1][3] |
| IUPAC Name | (3-Bromopyridin-4-yl)methanol | [1] |
| Appearance | White powder | [2] |
| Boiling Point | 287.1 ± 25.0 °C (Predicted) | [3] |
| Density | 1.668 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 12.72 ± 0.10 (Predicted) | [3] |
| Storage | Store in a dry, sealed container at room temperature. | [3] |
| InChI Key | LQBUZBOVEZBDEB-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1=C(C(=CN=C1)Br)CO |[1] |
Spectroscopic Data
The structural identity of (3-Bromopyridin-4-YL)methanol is confirmed through various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data
| Technique | Parameters | Observed Signals | Source(s) |
|---|---|---|---|
| ¹H NMR | CDCl₃, 300 MHz | δ (ppm): 8.61 (s, 1H), 8.51 (d, J = 4.8 Hz, 1H), 7.55 (d, J = 4.8 Hz, 1H), 4.76 (s, 2H), 2.89 (s, 1H) | [2] |
| ¹³C NMR | CDCl₃, 75.5 MHz | δ (ppm): 151.14, 149.45, 148.54, 122.47, 119.90, 63.47 | [2] |
| Mass Spec. (GC/MS) | - | m/z: 188 | [2] |
| Mass Spec. (General) | - | The spectrum characteristically displays M⁺ and M+2 molecular ion peaks of nearly equal intensity due to bromine's natural isotopic abundance (⁷⁹Br and ⁸¹Br).[1] | [1] |
| Infrared (IR) | KBr | ν (cm⁻¹): 3152, 2894, 2829, 1593, 1447, 1401, 1333, 1223, 1170, 1070, 1024, 834, 705, 599 |[2] |
Synthesis and Experimental Protocols
The most direct route for synthesizing (3-Bromopyridin-4-YL)methanol involves the reduction of its corresponding aldehyde derivative, 3-bromo-4-pyridinecarboxaldehyde.[1][2]
Experimental Protocol: Reduction of 3-Bromo-4-pyridinecarboxaldehyde
This protocol details the synthesis via chemical reduction using sodium borohydride.[2]
Materials:
-
3-Bromo-4-pyridinecarboxaldehyde (3.0 g, 16.2 mmol)
-
Anhydrous Methanol (40 mL)
-
Sodium Borohydride (NaBH₄) (0.736 g, 19.5 mmol)
-
Ethyl Acetate
-
Distilled Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: A solution of 3-bromo-4-pyridinecarboxaldehyde (16.2 mmol) in anhydrous methanol (40 mL) is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (19.5 mmol) is added slowly to the cooled solution.
-
Reaction: The reaction mixture is stirred continuously at 0 °C for 2 hours under a nitrogen atmosphere to prevent side reactions.
-
Solvent Removal: Upon completion, the methanol is removed by distillation under reduced pressure.
-
Extraction: The resulting residue is partitioned between water and ethyl acetate. The organic layer is separated.
-
Washing and Drying: The organic layer is washed with distilled water, then dried over anhydrous Na₂SO₄.
-
Isolation: The solvent is concentrated under reduced pressure to yield the final product, (3-Bromopyridin-4-YL)methanol, as a white powder.[2] The reported yield for this procedure is quantitative (100%).[2]
Reactivity and Applications in Drug Development
The synthetic value of (3-Bromopyridin-4-YL)methanol lies in the distinct reactivity of its two functional groups, which can be addressed selectively.[1] This makes it a versatile precursor for creating libraries of complex molecules for drug discovery screening programs.[1]
Reactions at the Bromine Atom (C3-Position)
-
Cross-Coupling Reactions: The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations.[1] These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the pyridine core with diverse substituents.[1][5]
-
Cine-Substitution: Under certain base-catalyzed conditions, 3-bromopyridines can undergo cine-substitution. This reaction may proceed through a highly reactive 3,4-pyridyne intermediate, which is then trapped by a nucleophile to functionalize the 4-position.[1]
Reactions at the Hydroxymethyl Group (C4-Position)
-
Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, providing access to other important classes of compounds.[1]
-
Conversion to Amines: The hydroxymethyl group can be transformed into a methanamine. This is typically a two-step process involving the activation of the hydroxyl group into a good leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine source.[1]
-
Etherification: Standard Williamson ether synthesis conditions can be applied to form ethers. This involves deprotonating the alcohol with a base, followed by reaction with an alkyl halide.[1]
References
- 1. (3-Bromopyridin-4-YL)methanol | 146679-66-5 | Benchchem [benchchem.com]
- 2. 3-Bromopyridine-4-methanol | 146679-66-5 [chemicalbook.com]
- 3. 3-Bromopyridine-4-methanol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. (3-Bromopyridin-4-yl)methanol | 146679-66-5 [sigmaaldrich.com]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
